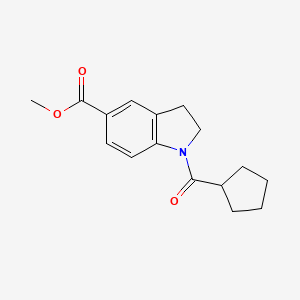
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as DMFM, is a chemical compound that has been studied for its potential applications in scientific research. DMFM is a derivative of piperidine and furan, and its unique structure makes it a promising candidate for a variety of research applications.
Wirkmechanismus
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is believed to exert its effects through modulation of the glutamatergic system, which plays a key role in a variety of neurological processes. Specifically, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. By enhancing NMDA receptor activity, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone may help to improve cognitive function and reduce neurodegeneration in individuals with neurological disorders.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a favorable safety profile, with low toxicity and few adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone as a research tool is its potential for use in the development of new drugs for neurological disorders. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone's favorable safety profile and low toxicity make it a promising candidate for further preclinical studies. However, one limitation of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is its relatively complex synthesis process, which may limit its availability for use in research.
Zukünftige Richtungen
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone-based drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone and to determine its potential for use in combination therapy with other drugs. Finally, studies examining the effects of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone on other neurological processes, such as synaptic plasticity and neuroinflammation, may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine and furan with various reagents. One commonly used method involves the reaction of piperidine with 3-furancarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then further modified to yield (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12(14)11-3-4-15-8-11/h3-4,8-10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJSJVYKOXNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
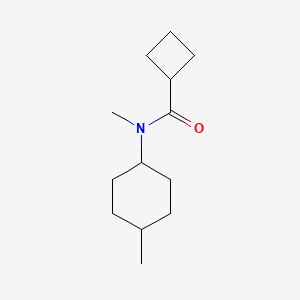
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
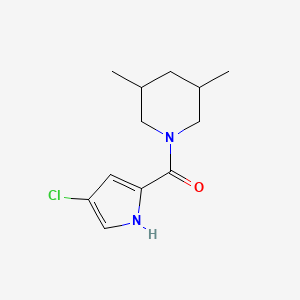
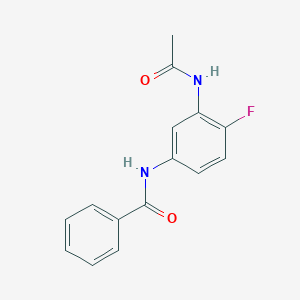
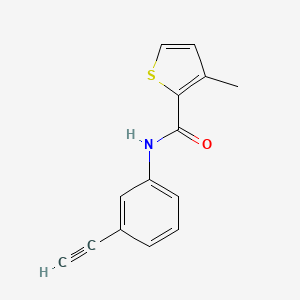
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)

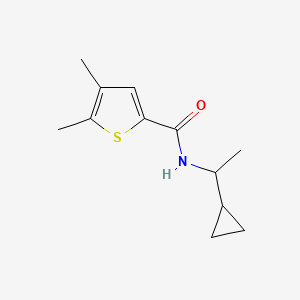
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)

